2-[(18-Bromooctadecyl)oxy]oxane
Description
2-[(18-Bromooctadecyl)oxy]oxane is a brominated long-chain ether characterized by an 18-bromooctadecyl group attached via an ether linkage to the 2-position of an oxane (tetrahydropyran) ring. Its molecular formula is C₂₃H₄₅BrO₂, with a molecular weight of approximately 432.9 g/mol. The compound’s structure confers significant lipophilicity due to the extended alkyl chain and bromine substituent, making it suitable for applications in lipid membrane studies, surfactant synthesis, or as an intermediate in organic chemistry. The bromine atom may also influence reactivity, particularly in substitution or elimination reactions, depending on environmental conditions.
Properties
CAS No. |
61285-21-0 |
|---|---|
Molecular Formula |
C23H45BrO2 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-(18-bromooctadecoxy)oxane |
InChI |
InChI=1S/C23H45BrO2/c24-20-16-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-21-25-23-19-15-18-22-26-23/h23H,1-22H2 |
InChI Key |
XSRJUMDVBZDBDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCCCCCCCCCCCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(18-Bromooctadecyl)oxy]oxane typically involves the reaction of 18-bromooctadecanol with oxane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(18-Bromooctadecyl)oxy]oxane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in aprotic solvents like DMSO or THF.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of various substituted oxane derivatives.
Oxidation: Formation of hydroxyl or carbonyl-functionalized oxane derivatives.
Reduction: Formation of octadecyl oxane.
Scientific Research Applications
2-[(18-Bromooctadecyl)oxy]oxane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in modifying biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential as a drug delivery agent, particularly in targeting hydrophobic drugs.
Industry: Utilized in the production of surfactants and emulsifiers due to its surface-active properties.
Mechanism of Action
The mechanism of action of 2-[(18-Bromooctadecyl)oxy]oxane involves its interaction with various molecular targets. The brominated alkyl chain can insert into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery applications, where the compound can facilitate the transport of hydrophobic drugs across cell membranes. Additionally, the oxane ring can participate in hydrogen bonding and other interactions with biological molecules, further enhancing its functionality.
Comparison with Similar Compounds
Functional Group Contrast :
- Sulfate vs. Bromine : The sulfate group in metab_10121 increases water solubility and facilitates renal excretion, typical of phase II metabolites. The bromine in this compound enhances lipid affinity and may prolong biological half-life.
- Biological Impact : Sulfated derivatives like metab_10121 are pharmacologically active metabolites, while brominated alkyl ethers may serve as synthetic intermediates or surfactants .
| Compound | Key Substituent | LogP (Predicted) | Biological Role |
|---|---|---|---|
| This compound | Bromoalkyl | ~8.0 | Surfactant, synthetic intermediate |
| metab_10121 | Sulfate | ~1.2 | Pharmacological metabolite |
Flavonoid Glycosides: Cyanidin-3-O-glucoside Chloride
Structural Motifs : Both compounds contain oxane rings (e.g., glucosyl moieties).
Divergent Applications :
- Cyanidin-3-O-glucoside is a natural anthocyanin with antioxidant properties, used in nutraceuticals .
- The brominated compound’s synthetic nature and lipophilicity limit its role in natural product chemistry but favor industrial applications.
| Compound | Source | Key Functional Groups | Applications |
|---|---|---|---|
| This compound | Synthetic | Bromoalkyl, ether | Surfactants, organic synthesis |
| Cyanidin-3-O-glucoside chloride | Natural (flowers) | Glycoside, anthocyanin | Nutraceuticals, antioxidants |
Steroid Derivatives: 11-Oxo-betamethasone 17,21-Dipropionate
Stability and Reactivity :
- Betamethasone derivatives are thermally stable under normal conditions but may decompose under extreme heat, releasing toxic fumes .
| Compound | Stability | Reactivity Concerns |
|---|---|---|
| This compound | Moderate | Bromine elimination |
| 11-Oxo-betamethasone derivative | High | Thermal decomposition |
Research Findings and Implications
- Lipophilicity vs. Hydrophilicity : The brominated compound’s high LogP (~8.0) suggests preferential partitioning into lipid membranes, unlike hydrophilic analogs like metab_3695 (LogP ~-1.5) .
- Synthetic Utility : The long alkyl chain and bromine substituent make this compound a candidate for synthesizing lipid-conjugated drugs or surfactants.
- Contrast with Natural Products : Unlike cyanidin-3-O-glucoside, the synthetic brominated compound lacks intrinsic antioxidant activity but offers tunable physicochemical properties for industrial use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
